6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth .
Mode of Action
Similar compounds have shown to bind to their target proteins, inhibiting their function . This interaction can lead to changes in cellular processes, such as cell proliferation and survival .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and angiogenesis .
Result of Action
Similar compounds have shown to inhibit the growth of various cancer cell lines in vitro . They have also been found to induce apoptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 4-ethylphenylhydrazine with ethylthio-substituted pyridazine derivatives in the presence of a cyclizing agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specific catalysts, and controlled temperature environments.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of triazolopyridazines are often explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-Phenyl)-3-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-(4-Ethylphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific ethyl and ethylthio substituents, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
6-(4-ethylphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-3-11-5-7-12(8-6-11)13-9-10-14-16-17-15(20-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAGLTYXODFTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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